3-(Boc-amino)-4-(4-iodophenyl)butyric Acid
CAS No.:
Cat. No.: VC16482303
Molecular Formula: C15H20INO4
Molecular Weight: 405.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C15H20INO4 |
---|---|
Molecular Weight | 405.23 g/mol |
IUPAC Name | 4-(4-iodophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
Standard InChI | InChI=1S/C15H20INO4/c1-15(2,3)21-14(20)17-12(9-13(18)19)8-10-4-6-11(16)7-5-10/h4-7,12H,8-9H2,1-3H3,(H,17,20)(H,18,19) |
Standard InChI Key | QEKSTALXWONXOD-UHFFFAOYSA-N |
Canonical SMILES | CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)I)CC(=O)O |
Introduction
Property | Value | Source |
---|---|---|
Density | 1.516 g/cm³ | |
Boiling Point | 492.2°C at 760 mmHg | |
Flash Point | 251.5°C | |
LogP (Partition Coefficient) | 3.59 | |
Refractive Index | 1.572 |
Synthesis and Industrial Production
The synthesis of 3-(Boc-amino)-4-(4-iodophenyl)butyric acid involves a multi-step sequence:
Step 1: Iodination of Phenylbutyric Acid Derivatives
4-(4-Iodophenyl)butyric acid (CAS 27913-58-2) is synthesized via electrophilic aromatic substitution using iodine monochloride in the presence of a Lewis acid catalyst. Alternative routes employ Ullmann coupling with iodobenzene derivatives .
Step 2: Boc Protection of the Amine Group
The primary amine at position 3 is protected using di-tert-butyl dicarbonate (Boc anhydride) under Schotten-Baumann conditions. This step achieves >90% yield in tetrahydrofuran (THF) at 0–5°C .
Step 3: Resolution of Enantiomers
Chiral chromatography or enzymatic resolution isolates the (S)-enantiomer, critical for biological applications. Industrial-scale production employs continuous flow reactors to enhance enantiomeric excess (ee > 99%).
Industrial Optimization
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Catalyst: Copper(I) complexes with N-heterocyclic carbene ligands reduce reaction times by 40% .
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Solvent Systems: Hexane/THF mixtures improve solubility of iodinated intermediates .
Physicochemical Properties and Stability
Thermal Behavior
The compound exhibits a high decomposition temperature (248°C), attributed to the stability of the Boc group and iodophenyl moiety. Differential scanning calorimetry (DSC) shows no polymorphic transitions below 200°C .
Solubility Profile
Solvent | Solubility (mg/mL) |
---|---|
Water | 0.12 |
Methanol | 45.8 |
Dichloromethane | 112.4 |
DMSO | 89.3 |
Data adapted from stability studies. The low aqueous solubility necessitates formulation with cyclodextrins or lipid nanoparticles for biomedical use.
Stability Considerations
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Photodegradation: Exposure to UV light (λ = 254 nm) causes deiodination at 0.8%/hour. Storage in amber glass vials is recommended .
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Hydrolysis: The Boc group cleaves at pH < 2 (t₁/₂ = 12 minutes) or pH > 10 (t₁/₂ = 8 minutes).
Applications in Pharmaceutical Development
Radiopharmaceuticals
The iodine-127 atom serves as a placeholder for radioisotopes (e.g., iodine-124, t₁/₂ = 4.18 d) in PET tracers. Conjugation with αvβ6 integrin-binding peptides enhances tumor uptake, as demonstrated in BxPC-3 pancreatic cancer xenografts:
Tracer | Tumor Uptake (%ID/g) | Tumor/Liver Ratio |
---|---|---|
[¹²⁴I]Boc-derivative | 7.60 ± 0.43 (4 h) | 5.2:1 |
Non-targeted control | 1.89 ± 0.21 | 1.1:1 |
Data from show a 3-fold improvement in tumor retention compared to non-Boc analogs.
Peptide Synthesis
As a building block in solid-phase peptide synthesis (SPPS), the Boc group enables orthogonal deprotection. Case study: Synthesis of a fibrin-targeting peptide achieved 78% coupling efficiency using HBTU activation.
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